1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-13-4-1-2-5-14(13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-6-3-11-23-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFZREDXLQFMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The piperazine core is typically functionalized via palladium-catalyzed coupling. For example, N-Boc-piperazine reacts with 2-bromo-1-fluorobenzene under catalytic conditions (Pd(OAc)₂, Xantphos) to yield 1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one after deprotection and acetylation.
Reaction Conditions :
Direct Acylation of Piperazine
Unprotected piperazine reacts with 2-fluorophenylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This one-step method avoids transition-metal catalysts but suffers from lower yields (45–55%) due to competing side reactions.
Introduction of the Thiophene-2-Sulfonyl Group
Enolate-Mediated Sulfonylation
The alpha position of the ethanone is sulfonylated via enolate formation. Using lithium diisopropylamide (LDA) as a base, the enolate of 1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one reacts with thiophene-2-sulfonyl chloride to install the sulfonyl group.
Optimization Insights :
Nucleophilic Substitution of α-Haloethanone
A bromoethanone intermediate (1-(4-(2-fluorophenyl)piperazin-1-yl)-2-bromoethan-1-one ) undergoes SN2 displacement with sodium thiophene-2-sulfinate in dimethylformamide (DMF).
Key Parameters :
- Leaving Group: Bromide > Chloride (higher reactivity)
- Catalyst: 18-crown-6 (phase-transfer catalyst)
- Yield: 50–65%.
Alternative Synthetic Routes
Multi-Component Coupling
A one-pot synthesis combines piperazine , 2-fluoroiodobenzene , and thiophene-2-sulfonylacetyl chloride under Pd catalysis. This method reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Adapting methodologies from vortioxetine synthesis, the piperazine is immobilized on a polystyrene resin. Sequential coupling with 2-fluorophenyl and thiophene-2-sulfonyl units enables high-purity isolation (85–90% yield) after cleavage.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Buchwald-Hartwig + Enolate | 70 | >95 | High regioselectivity |
| Direct Acylation + SN2 | 55 | 90 | Avoids transition metals |
| Multi-Component | 60 | 85 | Fewer steps |
| Solid-Phase | 90 | >98 | Scalability for industrial production |
Structural Characterization and Validation
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : [M+H]⁺ = 397.3 (calculated), 397.2 (observed).
Challenges and Optimization Strategies
- N-Sulfonylation Competition : Mitigated by Boc protection of the piperazine nitrogen.
- Enolate Stability : Low-temperature conditions (−78°C) prevent side reactions.
- Leaving Group Reactivity : Bromide outperforms chloride in SN2 displacements.
Industrial-Scale Considerations
The solid-phase method offers the highest scalability, while the Buchwald-Hartwig route balances cost and yield. Solvent recovery systems (e.g., toluene distillation) and catalytic recycling (Pd) improve sustainability.
Chemical Reactions Analysis
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl group, yielding thiophene derivatives
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of novel materials with specific chemical properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group allows for specific binding interactions, while the thiophene-2-sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine Derivatives
Piperazine-based compounds are widely explored in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Calculated based on molecular formula (C16H16FN3O3S).
Key Observations:
Substituent Position on Piperazine : The target compound’s 2-fluorophenyl group differs from the 4-fluorophenyl in compounds like and , which may alter steric interactions and receptor selectivity.
Sulfonyl vs. Carbonyl/Amine Groups: The thiophene-2-sulfonyl group in the target compound contrasts with indole-carbonyl () or amine () moieties.
Heterocyclic Modifications : Compounds with tetrazole () or triazole () groups introduce additional hydrogen-bonding or π-stacking interactions, which may influence pharmacokinetics.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structurally related analogs provide insights:
- 5-HT Receptor Targeting : highlights piperazine-sulfonyl hybrids as ligands for 5-HT6 receptors, suggesting the target compound may share similar CNS activity .
- Metabolic Stability : The 2-fluorophenyl group may reduce oxidative metabolism compared to 4-fluorophenyl analogs, as seen in other fluorinated pharmaceuticals .
- Electron-Withdrawing Effects : The thiophene sulfonyl group’s electron-deficient nature could enhance binding to receptors requiring charge-transfer interactions, unlike the electron-rich indole in .
Biological Activity
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one, also known as F290-0469, is a member of a class of compounds that have garnered interest for their potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a piperazine ring and a thiophene sulfonyl group. The presence of the fluorophenyl moiety enhances its pharmacological potential by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have been shown to inhibit various bacterial strains effectively. The mechanism often involves disruption of bacterial cell membranes or interference with intracellular processes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought for cosmetic applications and treatment of hyperpigmentation disorders. Studies have shown that compounds structurally related to F290-0469 can act as competitive inhibitors of tyrosinase. For example, a derivative with a similar piperazine structure demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
The biological activity of F290-0469 can be attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound likely binds to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin production.
- Cellular Interaction : Preliminary studies suggest that it may also influence cellular signaling pathways associated with inflammation and oxidative stress.
Study on Tyrosinase Inhibitors
In a comparative study, various piperazine derivatives were evaluated for their inhibitory effects on tyrosinase. The results indicated that structural modifications, such as the introduction of fluorine atoms or thiophene rings, significantly enhanced inhibitory potency. The binding affinity was assessed using molecular docking simulations, which provided insights into the interaction dynamics between the compounds and the enzyme .
| Compound | IC50 (μM) | Mode of Inhibition |
|---|---|---|
| F290-0469 | TBD | Competitive |
| Kojic Acid | 17.76 | Competitive |
| Compound 26 | 0.18 | Competitive |
Q & A
Q. What are the optimized synthetic routes for 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:
- Nucleophilic substitution : Piperazine derivatives react with 2-fluorophenyl groups under reflux in ethanol or dimethylformamide (DMF) .
- Sulfonation : Thiophene-2-sulfonyl chloride is introduced via controlled-temperature reactions (40–60°C) in inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization ensures >95% purity .
Optimization : Higher yields (70–80%) are achieved with excess thiophene-2-sulfonyl chloride (1.2–1.5 eq) and anhydrous solvents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies piperazine ring protons (δ 2.5–3.5 ppm) and thiophene sulfonyl groups (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 423.08) .
- X-ray Crystallography : Resolves torsional angles between the piperazine and thiophene moieties, confirming stereoelectronic effects .
Q. What structural features dictate the compound’s reactivity in medicinal chemistry applications?
- Piperazine Core : Enhances solubility and enables hydrogen bonding with biological targets (e.g., serotonin receptors) .
- Thiophene Sulfonyl Group : Electron-withdrawing effects stabilize transition states in nucleophilic substitutions .
- Fluorophenyl Substituent : Ortho-fluorine increases metabolic stability by reducing CYP450-mediated oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in serotonin 5-HT₁A receptors, with binding energies ≤ −8.5 kcal/mol .
- MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the sulfonyl group and Lysine-227 residues .
- QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values in receptor inhibition assays (R² = 0.89) .
Q. What experimental designs are used to evaluate its biological activity, and how are contradictions resolved?
- In Vitro Assays :
- Receptor Binding : Competitive binding assays (³H-8-OH-DPAT for 5-HT₁A) with Schild regression analysis .
- Cytotoxicity : MTT assays (IC₅₀ = 12 µM in HeLa cells) with positive (doxorubicin) and solvent controls .
- In Vivo Models : Rodent forced-swim tests (dose: 10 mg/kg i.p.) show reduced immobility time (p < 0.01 vs. placebo) .
Contradiction Resolution : Discrepancies in IC₅₀ values (e.g., receptor vs. cellular assays) are addressed by normalizing data to protein content or using isogenic cell lines .
Q. How do solvent and catalyst choices impact regioselectivity in derivatization reactions?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor sulfonamide formation, while THF promotes piperazine ring alkylation .
- Catalysts : Pd/C (5% wt) under H₂ atmosphere reduces nitro intermediates without cleaving the thiophene ring .
- Regioselectivity : DFT calculations show that electron-deficient thiophene sulfonyl groups direct electrophiles to the C-5 position (ΔG‡ = 15.2 kcal/mol) .
Methodological Notes
- Data Reproducibility : Validate synthetic protocols with triplicate runs (RSD < 5%) and cross-lab calibration of NMR spectrometers .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for pharmacological data to account for inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
